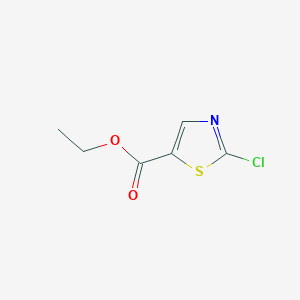

Ethyl 2-chlorothiazole-5-carboxylate

Description

Significance of Thiazole (B1198619) Heterocycles in Chemical Research

The thiazole moiety is a fundamental building block in both natural and synthetic chemistry, with its discovery dating back to the late 19th century. patsnap.com Its continued relevance stems from the diverse chemical properties endowed by the heteroatoms within the aromatic ring.

The journey of thiazole chemistry began with the pioneering work of chemists in the late 1800s, who first synthesized and characterized this novel heterocyclic system. A significant milestone in understanding the importance of thiazoles came with the identification of the thiazole ring as a core component of thiamine (B1217682) (Vitamin B1). researchgate.net This discovery underscored the biological relevance of thiazole derivatives and spurred further investigation into their synthesis and properties. Early research focused on fundamental reaction chemistry, establishing methods for the synthesis of the thiazole ring, such as the renowned Hantzsch thiazole synthesis. researchgate.net Over the decades, the field has expanded dramatically, moving from basic structural elucidation to the design and synthesis of complex, functionalized thiazole-containing molecules with tailored properties.

The thiazole ring is a versatile scaffold that imparts a range of valuable properties to molecules, leading to its widespread use in various chemical applications. semanticscholar.org In medicinal chemistry, the thiazole moiety is a common feature in numerous pharmaceuticals due to its ability to engage in various biological interactions. google.com It is found in a wide array of drugs, including antimicrobial, anti-inflammatory, and anticancer agents. semanticscholar.orggoogle.com The nitrogen and sulfur atoms of the thiazole ring can participate in hydrogen bonding and coordination with biological targets, while the aromatic nature of the ring allows for π-π stacking interactions. semanticscholar.org

Beyond pharmaceuticals, thiazole derivatives have found applications in materials science. They are utilized in the development of conductive polymers and organic light-emitting diodes (OLEDs) due to their favorable electronic and photophysical properties. patsnap.com In the agrochemical industry, thiazole-containing compounds are employed as fungicides and herbicides, highlighting the broad utility of this heterocyclic system. researchgate.net

Overview of Ethyl 2-chlorothiazole-5-carboxylate

Among the vast family of thiazole derivatives, this compound stands out as a particularly useful and versatile compound. Its specific substitution pattern makes it a valuable intermediate in organic synthesis.

This compound is a substituted thiazole derivative with the chemical formula C₆H₆ClNO₂S. chemimpex.com The core of the molecule is the five-membered thiazole ring. At position 2 of this ring, a chlorine atom is attached, which acts as a good leaving group in nucleophilic substitution reactions. At position 5, an ethyl carboxylate group is present, which can be subjected to various chemical transformations such as hydrolysis, amidation, or reduction.

The presence of both an electron-withdrawing chloro group and an ester functionality on the thiazole ring influences its chemical reactivity. The molecule can be classified as a halogenated heterocyclic carboxylic acid ester. These structural features make it a versatile building block for the synthesis of more complex molecules.

| Property | Value |

|---|---|

| CAS Number | 81449-93-6 |

| Molecular Formula | C₆H₆ClNO₂S |

| Molecular Weight | 191.64 g/mol |

| Appearance | Colorless to Yellow to Yellow-brown Solid or Liquid |

The primary significance of this compound lies in its role as a key intermediate in the synthesis of a variety of valuable compounds, particularly in the pharmaceutical industry. chemimpex.com The chloro substituent at the 2-position is amenable to displacement by a range of nucleophiles, allowing for the introduction of diverse functional groups at this position.

A prominent example of its application is in the synthesis of the anti-cancer drug Dasatinib. vixra.org Although various synthetic routes to Dasatinib exist, some pathways utilize intermediates derived from or structurally related to this compound. For instance, the closely related precursor, ethyl 2-aminothiazole-5-carboxylate, is a key starting material in some reported syntheses of Dasatinib. semanticscholar.orgvixra.org The synthesis often involves the formation of an amide bond at the 5-position and subsequent coupling reactions at the 2-position to construct the complex structure of the final drug molecule. The chloro group in this compound provides a reactive handle to facilitate such coupling reactions.

The versatility of this intermediate extends to the synthesis of other biologically active molecules and functional materials, making it a valuable tool for organic chemists. chemimpex.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 2-chloro-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2S/c1-2-10-5(9)4-3-8-6(7)11-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZIJOEOJKFKHQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(S1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90597419 | |

| Record name | Ethyl 2-chloro-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81449-93-6 | |

| Record name | Ethyl 2-chloro-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-chloro-1,3-thiazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Ethyl 2 Chlorothiazole 5 Carboxylate

Strategies for Thiazole (B1198619) Ring Formation

The construction of the thiazole ring is a foundational step in the synthesis of ethyl 2-chlorothiazole-5-carboxylate. This is primarily achieved through cyclization reactions that assemble the five-membered heterocyclic structure from acyclic precursors.

Cyclization Reactions in Thiazole Synthesisorganic-chemistry.org

Cyclization reactions are a cornerstone of heterocyclic chemistry, providing a direct route to the thiazole scaffold. These methods involve the formation of two new bonds to create the ring system, often from readily available starting materials.

The Hantzsch thiazole synthesis is a classic and widely employed method that involves the condensation reaction between an α-halocarbonyl compound and a thioamide. nih.govchemhelpasap.comresearchgate.net This reaction is known for its reliability and generally high yields. chemhelpasap.com The mechanism initiates with the nucleophilic sulfur atom of the thioamide attacking the α-carbon of the halocarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. nih.govchemhelpasap.com

To produce the precursor for this compound, specifically ethyl 2-aminothiazole-5-carboxylate, the Hantzsch synthesis can be adapted. One common approach involves the reaction of a suitable α-haloester, such as ethyl 2-chloroacetoacetate, with thiourea (B124793). researchgate.net A specific synthesis involves the in-situ generation of ethyl 2-chloro-3-oxopropanoate from ethyl chloroacetate (B1199739) and ethyl formate (B1220265) in the presence of a strong base like potassium tert-butoxide. This intermediate is then reacted directly with thiourea to yield ethyl 2-aminothiazole-5-carboxylate.

A modified approach, known as the Gewald reaction, can also be utilized. This method can produce 2-substituted thiazoles from nitriles and a precursor for 2-mercaptoacetaldehyde, such as 1,4-dithiane-2,5-diol. nih.gov The reaction's outcome, yielding either a thiazole or a thiophene, is determined by the substitution on the α-carbon of the nitrile. nih.gov

Table 1: Hantzsch Thiazole Synthesis Variants for Precursors

| α-Halocarbonyl Component | Thio-Component | Product | Reference |

|---|---|---|---|

| Ethyl 2-chloroacetoacetate | Thiourea | Ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylate | researchgate.net |

| Ethyl 2-chloro-3-oxopropanoate | Thiourea | Ethyl 2-aminothiazole-5-carboxylate | |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Substituted Hantzsch Thiazole Derivatives | nih.govresearchgate.net |

An alternative to building the thiazole ring from acyclic precursors is to transform an existing heterocyclic ring into a thiazole. While less common for the direct synthesis of the this compound scaffold, these methods represent versatile strategies in heterocyclic chemistry. For instance, certain oxazoles can be converted to thiazoles by reaction with reagents like Lawesson's reagent, which facilitates the sulfur-for-oxygen exchange. organic-chemistry.org Another approach involves the copper-catalyzed cyclization of oximes with anhydrides and potassium thiocyanate (B1210189) to furnish thiazoles. organic-chemistry.orgnih.gov These methods highlight the diverse synthetic pathways available for accessing the thiazole core structure. acs.org

Diazotization and Halogenation Approachesorganic-chemistry.orgacs.orgnumberanalytics.com

The introduction of the chloro group at the 2-position of the thiazole ring is most effectively achieved by the transformation of a 2-aminothiazole (B372263) precursor. This two-step process involves diazotization of the primary amine followed by a halogenation reaction, a classic strategy in aromatic chemistry. organic-chemistry.org

The Sandmeyer reaction is the quintessential method for converting an aromatic primary amine, such as that in ethyl 2-aminothiazole-5-carboxylate, into a halide. nih.gov The process begins with diazotization, where the 2-amino group is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). organic-chemistry.org This converts the amine into a diazonium salt (R-N₂⁺Cl⁻).

The resulting diazonium salt is often unstable and is used immediately in the next step. The introduction of a copper(I) halide, such as copper(I) chloride (CuCl), catalyzes the displacement of the diazonium group (N₂) with a chloride ion, yielding the final product, this compound. nih.gov

Table 2: Key Reagents in the Sandmeyer Reaction for Halogenation

| Step | Reagent | Purpose |

|---|---|---|

| Diazotization | Sodium Nitrite (NaNO₂) & Hydrochloric Acid (HCl) | Forms the diazonium salt from the 2-amino group. |

| Halogenation | Copper(I) Chloride (CuCl) | Catalyzes the replacement of the diazonium group with chloride. |

While the target compound is a chlorothiazole, research into the optimization of diazotization-halogenation often includes studies on bromination, which provides valuable insights applicable to chlorination. The efficiency and selectivity of these reactions are highly dependent on reaction conditions. nih.gov Key parameters for optimization include temperature, the choice of catalyst, and the diazotizing agent.

Temperature control is critical; diazotization is performed at low temperatures to prevent the premature decomposition of the unstable diazonium salt. In studies involving the halogenation of 2-aminothiazoles, temperature has been shown to play a crucial role in determining the product outcome. For example, in one study, reacting a 2-aminothiazole with CuBr and n-butyl nitrite at 60 °C yielded a monobrominated product, whereas using CuBr₂ and a varied temperature profile resulted in a dibrominated product. nih.gov This demonstrates the fine control that can be exerted over the reaction's selectivity.

The choice of the copper catalyst and the halogenating agent is also pivotal. While CuCl is standard for chlorination, variations in the copper source and ligands can influence reaction rates and yields. nih.gov The use of different diazotizing agents, such as tert-butyl nitrite instead of sodium nitrite, can also be explored to optimize the reaction for specific substrates or to achieve milder reaction conditions. google.com These optimization studies are essential for developing robust and scalable synthetic routes to compounds like this compound.

Regioselective Functionalization of Thiazole Ring

The targeted synthesis of this compound hinges on the selective introduction of a chlorine atom at the 2-position and an ethyl carboxylate group at the 5-position of the thiazole core. This is often achieved through a multi-step process that begins with the construction of a functionalized thiazole ring, followed by specific modifications.

Esterification Reactions at the 5-Position

A common and direct method to introduce the ethyl carboxylate group at the 5-position is through the Fischer-Speier esterification of the corresponding 2-chlorothiazole-5-carboxylic acid. masterorganicchemistry.comchemguide.co.ukyoutube.com This acid-catalyzed reaction involves heating the carboxylic acid with an excess of ethanol (B145695), with a strong acid such as sulfuric acid or tosic acid typically serving as the catalyst. masterorganicchemistry.com The reaction is an equilibrium process, and using ethanol as the solvent helps to drive the reaction towards the formation of the ethyl ester. masterorganicchemistry.com

An alternative strategy involves constructing the thiazole ring with the ester group already in place. The Hantzsch thiazole synthesis, a cornerstone in thiazole chemistry, can be adapted for this purpose. semanticscholar.org For instance, the reaction of ethyl chloroacetate and ethyl formate in the presence of a base like potassium tert-butoxide can generate an intermediate that, upon reaction with thiourea, yields ethyl 2-aminothiazole-5-carboxylate. This precursor, which already contains the desired ethyl ester at the 5-position, can then undergo further functionalization at the 2-position.

Table 1: Comparison of Esterification Strategies

| Method | Starting Material | Reagents | Key Features |

|---|---|---|---|

| Fischer-Speier Esterification | 2-Chlorothiazole-5-carboxylic acid | Ethanol, Acid Catalyst (e.g., H₂SO₄) | Direct esterification of the pre-formed chlorinated thiazole core. Reversible reaction driven by excess alcohol. masterorganicchemistry.comchemguide.co.ukyoutube.com |

| Hantzsch Thiazole Synthesis | Ethyl chloroacetate, Ethyl formate, Thiourea | Base (e.g., Potassium tert-butoxide) | Builds the thiazole ring with the ester group already incorporated at the 5-position, yielding ethyl 2-aminothiazole-5-carboxylate as a key intermediate. |

Halogenation at the 2-Position

With the ethyl carboxylate group established at the 5-position, the next critical step is the regioselective introduction of a chlorine atom at the 2-position. When starting from ethyl 2-aminothiazole-5-carboxylate, the Sandmeyer reaction is a highly effective and widely used method. wikipedia.orgnumberanalytics.com This reaction involves the diazotization of the 2-amino group using a nitrite source, such as sodium nitrite or an alkyl nitrite (e.g., tert-butyl nitrite), in the presence of a strong acid. nih.govncert.nic.in The resulting diazonium salt is then treated with a copper(I) chloride catalyst, which facilitates the replacement of the diazonium group with a chlorine atom. wikipedia.orgnih.gov The Sandmeyer reaction is known for its reliability in introducing halogens onto aromatic and heteroaromatic rings. wikipedia.org

The reaction conditions, including temperature and the specific copper catalyst used (CuCl or CuBr), can be tuned to optimize the yield of the desired 2-chloro derivative. nih.gov For instance, the use of copper(I) bromide (CuBr) in the presence of n-butyl nitrite in acetonitrile (B52724) has been reported for the halogenation of 2-aminothiazoles. nih.gov Temperature control is also crucial, as different temperatures can lead to mono- or di-halogenated products. nih.gov

Direct chlorination of the thiazole ring is another possibility, though it can be less regioselective depending on the existing substituents. Reagents like sulfuryl chloride or N-chlorosuccinimide can be used for this purpose. ncert.nic.in However, for substrates like ethyl thiazole-5-carboxylate, achieving selective chlorination at the 2-position without affecting other positions can be challenging.

Green Chemistry Principles in Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred the development of greener synthetic routes for heterocyclic compounds like thiazoles.

Solvent Selection and Optimization

Traditional syntheses of thiazoles and their subsequent modifications often employ volatile and hazardous organic solvents. nih.gov Green chemistry principles advocate for the use of safer alternatives. For the Sandmeyer reaction, while acetonitrile is commonly used, research into greener solvents is ongoing. nih.gov Ionic liquids, such as [BMIM][PF6], have been explored as alternative media for Sandmeyer-type reactions, offering potential benefits in terms of reduced volatility and catalyst recycling. organic-chemistry.org Deep eutectic solvents (DES), like a mixture of choline (B1196258) chloride and glycerol, are also emerging as environmentally benign and biodegradable solvent systems for thiazole synthesis. The use of water as a solvent is highly desirable, and some one-pot diazotization-iodination reactions of aromatic amines have been successfully carried out in aqueous media, suggesting potential for greener chlorination reactions as well. organic-chemistry.org

Catalyst Systems for Enhanced Efficiency

The Sandmeyer reaction traditionally relies on stoichiometric amounts of copper salts. Modern approaches focus on developing catalytic systems to improve efficiency and reduce metal waste. Copper(I) salts are the classic catalysts, facilitating the radical-nucleophilic aromatic substitution mechanism. wikipedia.org Research has shown that mixtures of copper(I) and copper(II) halides, sometimes in conjunction with ligands like 1,10-phenanthroline, can enhance catalytic activity. nih.gov

Furthermore, the development of supported catalysts, where the copper species is immobilized on a solid support like silica (B1680970), offers advantages in terms of catalyst recovery and reuse, aligning with green chemistry principles. nih.gov For instance, copper catalysts supported on ionic liquids on Silochrom have been shown to efficiently catalyze Sandmeyer reactions. nih.gov Additionally, metal-free protocols are being explored; for example, deaminative chlorination of aminoheterocycles has been achieved using a pyrylium (B1242799) reagent and a simple chloride source like MgCl₂, avoiding the use of transition metals altogether. nih.gov

Purification and Characterization Techniques

After synthesis, the purification of this compound is crucial to obtain a product of high purity. A common method for purification is column chromatography using silica gel as the stationary phase and a suitable solvent system, such as a mixture of ethyl acetate (B1210297) and hexane (B92381). google.comgoogle.com The progress of the purification can be monitored by thin-layer chromatography (TLC). arkat-usa.org Following purification, the product is typically isolated as a solid, and its purity can be assessed by techniques like High-Performance Liquid Chromatography (HPLC). semanticscholar.org Commercial suppliers often report purities of ≥96%. chemscene.com

The structural confirmation of this compound is carried out using a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet) and a singlet for the proton at the 4-position of the thiazole ring.

¹³C NMR : The carbon NMR spectrum would provide signals for the carbonyl carbon of the ester, the carbons of the thiazole ring, and the carbons of the ethyl group. The specific chemical shifts would be indicative of the electronic environment of each carbon atom.

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which helps in confirming the structure. The molecular weight of this compound is 191.64 g/mol . chemscene.com

Infrared (IR) Spectroscopy : IR spectroscopy would reveal the presence of key functional groups, such as the carbonyl (C=O) stretching vibration of the ester group.

Chromatographic Purification Methods

The purification of this compound from crude reaction mixtures is critical to ensure high purity for subsequent synthetic steps and to obtain accurate analytical data. Column chromatography is a widely utilized and effective technique for this purpose.

Detailed research findings indicate that silica gel is the preferred stationary phase for the purification of this compound and its analogs. The choice of eluent, or mobile phase, is crucial for achieving optimal separation. A common solvent system employed is a mixture of a non-polar solvent, such as hexane, and a more polar solvent, like ethyl acetate. The polarity of the eluent mixture is carefully adjusted to control the retention time of the compound on the column, allowing for the separation of the desired product from impurities.

For instance, in the purification of related thiazole derivatives, various ratios of hexane to ethyl acetate have been successfully used, including 1:1 and 2:1. chemscene.com In some patented procedures for similar compounds, column chromatography has been instrumental in achieving purities as high as 98.9%. nist.gov The specific ratio is determined empirically for each synthesis batch to maximize the yield and purity of the final product. The progress of the purification is typically monitored by thin-layer chromatography (TLC), which helps in identifying the fractions containing the pure compound.

Table 1: Chromatographic Purification Parameters for Thiazole Derivatives

| Parameter | Description |

| Stationary Phase | Silica Gel (200-400 mesh) researchgate.net |

| Mobile Phase | Hexane/Ethyl Acetate mixtures chemscene.com |

| Elution Gradient | Isocratic or gradient elution depending on impurity profile |

| Monitoring | Thin-Layer Chromatography (TLC) |

Spectroscopic and Spectrometric Analysis for Structural Elucidation

Once purified, the structural integrity of this compound is unequivocally confirmed through a combination of spectroscopic and spectrometric techniques. These methods provide detailed information about the molecular structure, connectivity of atoms, and functional groups present in the molecule.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for identifying the hydrogen atoms within a molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the protons of the ethyl group and the thiazole ring. The ethyl group typically presents as a quartet for the methylene (B1212753) protons (-CH2-) and a triplet for the methyl protons (-CH3-), a result of spin-spin coupling. The chemical shift of the methylene protons is influenced by the adjacent electron-withdrawing oxygen atom of the ester group. The thiazole ring is expected to exhibit a singlet for the proton at the C4 position.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The spectrum would be characterized by signals for the carbonyl carbon of the ester, the carbons of the thiazole ring (C2, C4, and C5), and the two carbons of the ethyl group. The chemical shifts of the thiazole ring carbons are indicative of their electronic environment within the heterocyclic system.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would prominently feature a strong absorption band characteristic of the carbonyl (C=O) stretching vibration of the ester group, typically observed in the region of 1700-1740 cm⁻¹. Other important absorptions would include those for the C-Cl, C=N, and C-S bonds within the thiazole ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound provides the molecular weight of the compound, which should correspond to its molecular formula, C₆H₆ClNO₂S (191.64 g/mol ). chemscene.com Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be observable for the molecular ion and any chlorine-containing fragments.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Peak/Signal | Assignment |

| ¹H NMR | Singlet | Thiazole C4-H |

| Quartet | -OCH₂ CH₃ | |

| Triplet | -OCH₂CH₃ | |

| ¹³C NMR | ~160-170 ppm | C =O (Ester) |

| ~140-160 ppm | C 2-Cl (Thiazole) | |

| ~120-140 ppm | C 4 & C 5 (Thiazole) | |

| ~60-70 ppm | -OCH₂ CH₃ | |

| ~10-20 ppm | -OCH₂CH₃ | |

| IR (cm⁻¹) | ~1700-1740 | C=O Stretch (Ester) |

| ~1500-1600 | C=N Stretch (Thiazole) | |

| ~1000-1300 | C-O Stretch (Ester) | |

| ~600-800 | C-Cl Stretch | |

| Mass Spec (m/z) | ~191/193 | [M]⁺ Molecular Ion |

| Varies | Fragments from loss of -OCH₂CH₃, -COOCH₂CH₃, Cl |

Chemical Reactivity and Derivatization of Ethyl 2 Chlorothiazole 5 Carboxylate

Nucleophilic Substitution Reactions at the 2-Chloro Position

The chlorine atom at the C-2 position of the thiazole (B1198619) ring is susceptible to displacement by a variety of nucleophiles. This reactivity is a cornerstone of its utility in synthetic chemistry, enabling the introduction of diverse functionalities onto the thiazole core.

The electron-deficient nature of the thiazole ring, enhanced by the electron-withdrawing ester group, facilitates the displacement of the 2-chloro substituent. A range of nucleophiles, including amines, thiols, and alkoxides, can be employed to generate 2-substituted thiazole derivatives. For instance, the reaction of related 2-chlorothiazole-5-carboxamides with aminopyrimidines has been documented in the synthesis of complex molecules like dasatinib. semanticscholar.org While direct examples with Ethyl 2-chlorothiazole-5-carboxylate are specific to proprietary syntheses, the general reactivity pattern allows for predictable outcomes with common nucleophiles.

The reaction with amines (amination) introduces amino groups, leading to the formation of 2-aminothiazole (B372263) derivatives, which are prevalent scaffolds in pharmaceuticals. Similarly, reactions with thiols (thiolation) yield 2-thio-substituted thiazoles, and reactions with alkoxides produce 2-alkoxythiazoles. The choice of solvent and base is crucial for the success of these reactions, with polar aprotic solvents like DMF or DMSO often being employed.

| Nucleophile Type | Example Nucleophile | Resulting 2-Substituted Product | Potential Reaction Conditions |

|---|---|---|---|

| Amine | Aniline | Ethyl 2-(phenylamino)thiazole-5-carboxylate | Heat, with or without a base (e.g., K₂CO₃, Et₃N) in a polar solvent (e.g., DMF) |

| Thiol | Thiophenol | Ethyl 2-(phenylthio)thiazole-5-carboxylate | Base (e.g., NaH, K₂CO₃) in a polar aprotic solvent (e.g., DMF, THF) |

| Alkoxide | Sodium methoxide | Ethyl 2-methoxythiazole-5-carboxylate | Methanol (B129727), heat |

| Azide | Sodium azide | Ethyl 2-azidothiazole-5-carboxylate | Polar aprotic solvent (e.g., DMSO, DMF) |

The substitution of the 2-chloro group on the thiazole ring does not proceed via an SN1 or SN2 mechanism. Instead, it follows a Nucleophilic Aromatic Substitution (SNAr) pathway, specifically an addition-elimination mechanism. nih.gov

This mechanism involves two key steps:

Addition of the Nucleophile: The reaction is initiated by the attack of a nucleophile on the C-2 carbon atom, which bears the chlorine leaving group. This carbon is highly electrophilic due to the inductive effects of the ring nitrogen and sulfur atoms, as well as the resonance-withdrawing effect of the ester group at C-5. This attack breaks the aromaticity of the thiazole ring and forms a high-energy, negatively charged tetrahedral intermediate known as a Meisenheimer complex. nih.gov The negative charge in this intermediate is resonance-stabilized by delocalization onto the heteroatoms of the ring and, importantly, the carbonyl oxygen of the ester group.

Elimination of the Leaving Group: In the second step, aromaticity is restored by the expulsion of the chloride ion (the leaving group). This step is typically fast and results in the formation of the final substituted product.

Transformations of the Ester Group

The ethyl ester functionality at the C-5 position provides another handle for chemical modification, allowing for its conversion into other important functional groups such as carboxylic acids and amides.

The ethyl ester can be readily hydrolyzed to its corresponding carboxylic acid, 2-chlorothiazole-5-carboxylic acid. This transformation is a fundamental step in many synthetic sequences, as the resulting carboxylic acid is a versatile precursor for the synthesis of amides, other esters, and acid chlorides. semanticscholar.orgnih.gov

The hydrolysis is typically carried out under basic conditions, a process known as saponification. libretexts.org This involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), often in a co-solvent like methanol or ethanol (B145695) to ensure solubility. nih.govlibretexts.org The reaction proceeds to completion, yielding the carboxylate salt, which is then protonated in a separate acidic workup step to afford the free carboxylic acid. Acid-catalyzed hydrolysis using a strong acid and excess water is also possible, though it is a reversible process. libretexts.org

| Reaction Type | Reagents | Typical Solvent | Product |

|---|---|---|---|

| Base-catalyzed Hydrolysis (Saponification) | NaOH, KOH, or LiOH | Water/Methanol, Water/Ethanol, or Water/THF | 2-chlorothiazole-5-carboxylic acid |

| Acid-catalyzed Hydrolysis | H₂SO₄ or HCl in H₂O | Water or Water/Co-solvent | 2-chlorothiazole-5-carboxylic acid |

Transesterification is a process where the ethyl group of the ester is exchanged for a different alkyl group from an alcohol. This allows for the synthesis of other esters (e.g., methyl, benzyl, or tert-butyl esters) from this compound. This reaction is typically catalyzed by either an acid (like sulfuric acid or p-toluenesulfonic acid) or a base (like sodium alkoxide). organic-chemistry.org The reaction is an equilibrium process, and it is usually driven to completion by using a large excess of the new alcohol or by removing the ethanol that is formed during the reaction. ucc.ie A variety of catalysts have been developed for transesterification, including organocatalysts and metal-based catalysts, which can operate under mild conditions. nih.govorganic-chemistry.org

| Catalyst Type | Example Catalyst | Reaction Conditions |

|---|---|---|

| Acid Catalyst | H₂SO₄, p-TsOH | Reflux in excess of the desired alcohol |

| Base Catalyst | NaOR, KOR (where R is the desired alkyl group) | Reaction with the desired alcohol |

| Organocatalyst | 4-Dimethylaminopyridine (DMAP) | Mild conditions, often at room temperature |

| Metal Catalyst | Sc(OTf)₃, Zn-clusters | Can be used for sensitive substrates |

The conversion of the ester to an amide is a highly important transformation, as the amide functional group is a key component of many pharmaceutical agents. This can be achieved through two primary routes.

The first, less common method is direct amidation, which involves reacting this compound with an amine. mdpi.com This reaction often requires high temperatures and may not be efficient for all amines, particularly those that are less nucleophilic. mdpi.com

The more prevalent and versatile method is a two-step process. First, the ethyl ester is hydrolyzed to 2-chlorothiazole-5-carboxylic acid as described in section 3.2.1. The resulting carboxylic acid is then coupled with a desired amine using a peptide coupling agent. semanticscholar.orgnih.gov This approach is highly efficient and proceeds under mild conditions, making it compatible with a wide range of sensitive functional groups. A variety of coupling agents are available to facilitate this transformation. organic-chemistry.orgresearchgate.net

| Coupling Agent | Abbreviation | Description |

|---|---|---|

| N,N'-Dicyclohexylcarbodiimide | DCC | A classic carbodiimide (B86325) coupling reagent. |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or EDCI | A water-soluble carbodiimide, simplifying product purification. Often used with HOBt. |

| 1-Hydroxybenzotriazole | HOBt | An additive used with carbodiimides to suppress side reactions and reduce racemization. |

| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | A highly efficient uronium-based coupling agent for forming amide bonds, especially for hindered substrates. |

Photochemical Reactivity and Photoisomerization Studies

The photochemical behavior of thiazole and its derivatives has been a subject of interest, revealing complex reaction pathways upon exposure to ultraviolet (UV) light. While specific studies on the photochemical reactions of this compound are not extensively documented in publicly available literature, the general reactivity of the thiazole ring provides a framework for understanding its potential transformations under photochemical conditions.

Photochemical coupling reactions of thiazoles are not as common as their ground-state counterparts. However, the thiazole ring can, in principle, participate in photo-cycloaddition reactions. For instance, thiazoles can undergo [2+2] photocycloaddition reactions with alkenes. Furthermore, upon UV irradiation, thiazole has been shown to undergo cleavage of the S1-C5 bond, leading to the formation of a biradical intermediate. researchgate.net This intermediate could potentially be trapped by other molecules, leading to coupled products, although this is a less explored area of its reactivity.

Theoretical studies on the photoisomerization of thiazole derivatives suggest that upon photoexcitation, these molecules can undergo a series of structural rearrangements. organic-chemistry.org These rearrangements often proceed through high-energy intermediates and can lead to a permutation of the atoms within the heterocyclic ring. organic-chemistry.org While these studies primarily focus on isomerization, the reactive intermediates formed could potentially engage in intermolecular coupling reactions if a suitable reaction partner is present.

Thiazole-containing compounds have been investigated for their ability to act as photosensitizers, which can lead to the generation of singlet oxygen upon irradiation. Singlet oxygen is a highly reactive form of oxygen that can participate in various chemical reactions, including cycloadditions and ene reactions. nih.gov

Derivatives of thiazole, particularly conjugated polymers incorporating the thiazole moiety, have been shown to be effective in producing singlet oxygen. researchgate.net The mechanism involves the absorption of light by the thiazole-containing molecule, which then transfers its energy to ground-state triplet oxygen, exciting it to the singlet state. researchgate.net While there is no specific data on the singlet oxygen activating properties of this compound derivatives, it is plausible that appropriately designed derivatives, especially those with extended π-conjugation, could exhibit such properties. The efficiency of singlet oxygen generation would depend on the photophysical properties of the specific derivative, such as the energy of its triplet state and its quantum yield of intersystem crossing.

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom at the 2-position of this compound is a prime site for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide variety of substituents onto the thiazole ring.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. This compound, being a chloro-heterocycle, can be expected to undergo Suzuki coupling with various arylboronic acids to yield 2-arylthiazole-5-carboxylate derivatives. While specific examples with this exact substrate are not readily found in the literature, the coupling of other chlorothiazoles and related heterocyclic chlorides is well-established. semanticscholar.orgnih.govnih.gov

The general reaction would involve the treatment of this compound with an arylboronic acid in the presence of a palladium catalyst, a suitable ligand, and a base. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields.

Representative Reaction Conditions for Suzuki Coupling:

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | e.g., 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | e.g., 92 |

| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ | THF | 80 | e.g., 78 |

Note: The yields presented in this table are hypothetical and representative of typical Suzuki coupling reactions with similar substrates, as specific literature data for this compound was not available.

Beyond the Suzuki coupling, the 2-chloro position of this compound is amenable to other palladium-catalyzed cross-coupling reactions, further expanding its synthetic utility.

Heck Coupling: This reaction would involve the coupling of this compound with an alkene to form a 2-alkenylthiazole derivative. Typical conditions involve a palladium catalyst, a phosphine (B1218219) ligand, and a base. organic-chemistry.org

Sonogashira Coupling: The Sonogashira reaction allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org Coupling of this compound with a terminal alkyne would yield a 2-alkynylthiazole-5-carboxylate. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgresearchgate.net

Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond between an aryl halide and an amine. researchgate.net this compound could be reacted with various primary or secondary amines to produce 2-aminothiazole derivatives. The reaction requires a palladium catalyst and a suitable phosphine ligand, along with a strong base. researchgate.netnih.govmdpi.com

Applications in Medicinal Chemistry and Drug Discovery

Intermediates in Pharmaceutical Synthesis

As a chemical intermediate, Ethyl 2-chlorothiazole-5-carboxylate is a critical component in the multi-step synthesis of various active pharmaceutical ingredients (APIs). The presence of the reactive chlorine atom at the 2-position and the ethyl ester at the 5-position allows for sequential and site-selective modifications, paving the way for the construction of complex molecular architectures. nbinno.com

The thiazole (B1198619) ring is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. nih.gov Compounds like this compound are key starting materials for creating libraries of thiazole-based derivatives. nbinno.com The chloro group can be displaced by various nucleophiles, while the ester can be hydrolyzed to a carboxylic acid or converted to an amide, providing multiple avenues for diversification. nbinno.com This versatility is crucial for developing novel drugs with unique biological activities for a range of diseases, including bacterial infections and certain cancers. chemimpex.com

This compound and its analogs are instrumental in the synthesis of the anti-gout medication Febuxostat. scispace.comppj.org.ly Febuxostat, chemically known as 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid, functions as a non-purine xanthine (B1682287) oxidase inhibitor. epo.orgjustia.com The synthesis of Febuxostat often involves the construction of the central thiazole-5-carboxylic acid core. One documented pathway involves the reaction of a thioamide with an ethyl 2-chloroacetoacetate derivative to form a substituted ethyl thiazole-5-carboxylate, which is then further modified to yield the final drug. epo.orgallfordrugs.com For instance, a common precursor, ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, is synthesized and then elaborated into Febuxostat. scispace.comppj.org.ly The methodologies highlight the importance of chloro-ester thiazole intermediates in building the specific scaffold required for anti-gout therapy. allfordrugs.com

Thiazole derivatives are a well-established class of antimicrobial agents. ijper.orgnih.gov The core structure of this compound serves as a template for developing new antibacterial and antifungal compounds. Research has shown that derivatives of related structures, such as ethyl 2-amino-4-methylthiazole-5-carboxylate, exhibit significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as moderate antifungal activity against Candida albicans. researchgate.netkau.edu.sa The substitution pattern on the thiazole ring is critical; for example, compounds derived from the regioisomeric Ethyl 2-Bromo-5-chlorothiazole-4-carboxylate have also been investigated for their utility in creating antimicrobial agents. chemimpex.com The ability to generate a library of compounds by modifying the base structure allows researchers to explore and optimize antimicrobial potency. nih.gov

| Base Compound Derivative | Target Organism(s) | Observed Activity | Source |

| Ethyl 2-amino-4-methylthiazole-5-carboxylate derivative (Compound 12f) | Staphylococcus aureus, Bacillus subtilis | Active, comparable to ampicillin (B1664943) and gentamicin | researchgate.net |

| Ethyl 2-amino-4-methylthiazole-5-carboxylate derivative (Compound 12f) | Candida albicans | Moderate antifungal activity | researchgate.net |

| 4-substituted-1-(2-(N-substituted thioureido)-4-methylthiazole-5-carbonyl)thiosemicarbazide (Compound 12f, R = 4-F-C6H4) | S. aureus, B. subtilis, B. Cereus, C. albicans | Broad-spectrum antibacterial and moderate antifungal activity | kau.edu.sa |

| Heteroaryl(aryl) thiazole derivative (Compound 3) | Methicillin-resistant S. aureus, P. aeruginosa, E. coli | Higher potential than ampicillin | nih.gov |

The thiazole framework is a key component in certain classes of antidiabetic agents. nih.gov Thiazolidinediones, such as Pioglitazone, are a well-known class of drugs used to treat type 2 diabetes by improving insulin (B600854) sensitivity. nih.gov Research into new therapeutic agents has explored various thiazole-5-carboxylic acid derivatives for their potential hypoglycemic effects. For example, the derivative 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid has been shown to exhibit antidiabetic potential in animal models by improving insulin sensitivity and reducing oxidative stress. nih.gov While not a direct derivative, this research underscores the importance of the thiazole-5-carboxylate scaffold, for which this compound is a primary building block, in the discovery of novel antidiabetic compounds. mdpi.com

The synthesis of novel anticancer agents is one of the most significant applications of this compound and related compounds. nih.gov The thiazole ring is present in several potent antitumor drugs, including the tyrosine kinase inhibitor Dasatinib. researchgate.netnih.gov Synthetic strategies for Dasatinib have explored the use of ethyl 2-aminothiazole-5-carboxylate as a key intermediate, which can be prepared from precursors like this compound. semanticscholar.org

Numerous studies have focused on synthesizing and evaluating the anticancer activity of novel thiazole-5-carboxamide (B1230067) derivatives. mdpi.com These derivatives are created by reacting the carboxylic acid (obtained from the hydrolysis of the ethyl ester) with various amines. The resulting compounds have been tested against a range of human cancer cell lines.

| Derivative Class | Tested Cell Lines | Notable Findings | Source |

| 2-phenyl-4-trifluoromethyl thiazole-5-carboxamides | A-549 (lung), Bel7402 (liver), HCT-8 (intestine) | Compound 8c showed 48% inhibition against A-549 cells. | mdpi.com |

| Ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives | 60 human tumor cell lines (NCI panel) | Compound 9b showed broad-spectrum activity against 29 cell lines. | researchgate.net |

| Thiazole/Ethyl Thiazole Carboxylate-Acetamide derivatives | A549 (lung), Caco-2 (colon), SHSY-5Y (neuroblastoma) | Findings for neuroblastoma treatment were reported as encouraging. | dergipark.org.tr |

| Thiazole – 1,2,3-triazole hybrids | Human glioblastoma cell lines | Some compounds showed potent activity with IC50 values as low as 3.20±0.32 µM. | ajgreenchem.com |

Structure-Activity Relationship (SAR) Studies of Thiazole Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure relates to its biological activity. For derivatives synthesized from this compound, SAR studies help optimize their therapeutic effects. bohrium.com Research has shown that modifications at the 2- and 5-positions of the thiazole ring significantly impact potency and selectivity.

Impact of Substitution on Biological Activity

The biological activity of compounds derived from the ethyl thiazole-5-carboxylate core is profoundly influenced by the nature and position of its substituents. The 2-chloro position on this compound is a particularly reactive site, enabling chemists to introduce a wide array of functional groups and explore the resulting structure-activity relationships (SAR).

Research into kinesin HSET (KIFC1) inhibitors, a target for cancer therapy, illustrates this principle. Starting from an ethyl 2-amino-4-methylthiazole-5-carboxylate core, scientists developed a series of 2-(3-benzamidopropanamido)thiazole-5-carboxylate inhibitors. nih.gov By systematically modifying the benzamide (B126) portion of the molecule, they could dramatically alter its potency. For example, introducing a trifluoromethyl group at the meta-position of the benzamide ring resulted in a compound with an IC₅₀ of 0.027 µM, demonstrating potent inhibition. nih.gov

Similarly, in the search for Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors for diabetes, ethyl 4-(substituted phenoxymethyl) thiazole-5-carboxylates were synthesized. The study revealed that different substituents on the phenyl ring significantly affected the compounds' inhibitory activity against the PTP1B enzyme. nih.gov Another study on antimicrobial agents found that for a series of 2,5-disubstituted thiazoles, specific substitutions were critical for potent activity against multidrug-resistant bacterial strains like MRSA. nih.gov

The following table summarizes research findings on how substitutions on the thiazole-5-carboxylate scaffold affect biological activity.

Table 1: Impact of Substituents on the Biological Activity of Thiazole-5-Carboxylate Derivatives

| Base Scaffold | Substitution Series | Target/Activity | Key Finding | Reference(s) |

|---|---|---|---|---|

| Ethyl 2-amido-4-methylthiazole-5-carboxylate | Variously substituted benzamides at the 2-position | Kinesin HSET (KIFC1) Inhibition | A 3-CF₃ substitution on the benzamide ring yielded a highly potent inhibitor (IC₅₀ = 0.027 µM). | nih.gov |

| Ethyl 4-phenoxymethyl-thiazole-5-carboxylate | Substitutions on the phenoxy ring | PTP1B Enzyme Inhibition | The type of substituent on the benzene (B151609) ring directly influenced the level of biological activity. | nih.gov |

| Ethyl 2-(isoxazole-carboxamido)-4-alkylthiazole-5-carboxylate | Aryl substitutions on the isoxazole (B147169) ring and alkyl groups at the thiazole C4 position | Fungicidal & Herbicidal Activity | Compounds showed moderate inhibition (32–58%) against various fungi and mild inhibition (20–50%) against tested plants. | tandfonline.com |

Exploration of Bioisosteric Replacements

Bioisosteric replacement is a powerful strategy in drug design where an atom or a group of atoms is swapped with another that possesses similar physical or chemical properties to enhance a desired pharmacological property without losing the essential biological activity. nih.gov The thiazole nucleus and its associated functional groups, such as the ester in this compound, are frequently involved in such explorations.

One notable example is the replacement of a phenyl ring with a thiazole ring. In the development of bioisosteres for goniofufurone, an antiproliferative natural product, researchers replaced its phenyl group with a thiazole ring. nih.gov This strategic swap led to the synthesis of new compounds with potent growth-inhibitory effects against human tumor cell lines. One thiazole bioisostere exhibited an IC₅₀ of 0.19 nM against the MCF-7 breast cancer cell line, making it over 1000 times more active than the commercial anticancer agent doxorubicin (B1662922) in that specific assay. nih.gov

The ester functional group itself is a common target for bioisosteric replacement to improve metabolic stability, as esters are often rapidly cleaved by esterase enzymes in the body. mdpi.com Heterocyclic rings like 1,3,4-oxadiazoles and 1,2,4-oxadiazoles are popular bioisosteres for esters. mdpi.comresearchgate.net This replacement can maintain or improve biological activity while preventing rapid hydrolysis, thereby improving the compound's pharmacokinetic profile. researchgate.net This approach allows medicinal chemists to design more robust drug candidates that can reach their target in sufficient concentrations. mdpi.com

Table 2: Examples of Bioisosteric Replacements in Thiazole-Related Drug Design

| Original Moiety | Bioisosteric Replacement | Purpose/Outcome | Example Context | Reference(s) |

|---|---|---|---|---|

| Phenyl Ring | Thiazole Ring | Enhance antiproliferative activity. | Synthesis of goniofufurone bioisosteres for anticancer activity. | nih.gov |

| Ester Group | 1,2,4-Oxadiazole or 1,3,4-Oxadiazole | Increase metabolic stability against esterase cleavage. | General strategy to improve pharmacokinetics of drug candidates. | mdpi.comresearchgate.net |

| Carboxylic Acid | 5-substituted 1H-tetrazole | Mimic acidity while potentially improving oral bioavailability. | Design of AT1 inhibitors. | openaccessjournals.com |

Prodrug Strategies Involving Thiazole Esters

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical transformation. nih.gov This strategy is frequently employed to overcome pharmaceutical challenges such as poor solubility, instability, or inefficient delivery. mdpi.com The ester group in thiazole esters, like that in this compound derivatives, is an ideal handle for creating prodrugs.

Ester-based prodrugs are common because they can effectively mask polar groups (like carboxylic acids or hydroxyls), increasing the molecule's lipophilicity and ability to permeate cell membranes. nih.gov Once absorbed, these esters are readily hydrolyzed by ubiquitous esterase enzymes in the blood and liver to release the active parent drug. nih.gov

A more advanced approach involves creating amino acid ester prodrugs of thiazolides (biologically active thiazole-containing compounds). nih.govacs.org By attaching an amino acid to the thiazole core via an ester linkage, researchers can significantly improve the aqueous solubility and pharmacokinetic parameters of the parent drug. nih.govacs.org For example, tert-leucine ester derivatives of certain thiazolides were synthesized to address the low solubility that limited their effectiveness. nih.govacs.org While these amino acid ester prodrugs were stable as salts, they demonstrated instability at higher pH levels. Interestingly, this led to a molecular rearrangement forming stable peptide-like molecules that retained significant biological activity and showed improved pharmacokinetics, such as reduced clearance in liver cells, compared to the original prodrug esters. nih.govacs.orgresearchgate.net This highlights the complex and sometimes unexpected benefits of prodrug strategies involving thiazole esters.

Applications in Agrochemical Research and Development

Intermediate in Agrochemical Synthesis

The structural motif of the 2-chlorothiazole (B1198822) is a recognized toxophore in many biologically active molecules. This makes ethyl 2-chlorothiazole-5-carboxylate a valuable precursor for creating new generations of crop protection chemicals.

Thiazole (B1198619) derivatives have long been a focus of antifungal research in both pharmaceutical and agrochemical industries. The thiazole ring is a core component of several successful fungicides. This compound serves as a key building block in the synthesis of novel fungicides. nih.govchemimpex.com Its structure can be elaborated to produce compounds that exhibit significant fungicidal activity against a range of plant pathogens. For instance, research has shown that isothiazole–thiazole derivatives can be synthesized to create potent fungicides. nih.gov One such derivative demonstrated high efficacy against Pseudoperonospora cubensis and Phytophthora infestans, which are responsible for downy mildew and late blight in various crops. nih.gov

In the realm of weed control, this compound is utilized in the synthesis of innovative herbicides. A series of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, derived from a related 2-chlorothiazole structure, have been synthesized and shown to be effective inhibitors of photosystem II (PSII) electron transport in plants. nih.gov This mode of action is a common target for commercial herbicides. Notably, compounds from this class have demonstrated excellent herbicidal activities at low application rates, comparable to existing commercial products. nih.gov

This compound is a known impurity in the manufacturing process of the neonicotinoid insecticide Thiamethoxam. acs.org Thiamethoxam itself features a 2-chlorothiazole ring, highlighting the importance of this chemical moiety in modern insecticides. The synthesis of Thiamethoxam involves intermediates that are structurally related to this compound. Understanding the formation and profile of such impurities is crucial for ensuring the quality and safety of the final agrochemical product.

Environmental Impact and Degradation Studies of Agrochemical Derivatives

The environmental fate of pesticides is a critical area of research. Studies on the degradation and metabolism of agrochemicals derived from this compound are essential for assessing their environmental impact.

When an agrochemical like Thiamethoxam is used in the field, it undergoes metabolic breakdown in plants, soil, and non-target organisms. acs.orgnih.gov One of the major metabolites of Thiamethoxam is another neonicotinoid insecticide, Clothianidin. acs.orgacs.orgnih.gov Both Thiamethoxam and Clothianidin contain the 2-chlorothiazole ring. Further degradation of these compounds can lead to the formation of 2-chloro-5-thiazolecarboxylic acid. acs.org The analysis of these metabolites is crucial for understanding the complete toxicological profile and persistence of the parent pesticide in the environment. For example, studies have tracked the metabolism of Thiamethoxam in tomato plants and identified various breakdown products. acs.org

The breakdown of agrochemicals by sunlight, or photodegradation, is a significant environmental dissipation pathway. Research on the photodegradation of thiazole-containing compounds provides insights into the environmental persistence of pesticides derived from intermediates like this compound. Studies have shown that the photodegradation of some thiazole derivatives can occur through a reaction with singlet oxygen, leading to the formation of various degradation products. nih.gov The specific substituents on the thiazole ring can influence the rate and pathway of this degradation. nih.gov Understanding these photodegradation processes is vital for predicting the environmental lifespan of thiazole-based agrochemicals.

Emerging Applications and Advanced Materials

Role in Specialty Chemicals and Fine Chemical Synthesis

Ethyl 2-chlorothiazole-5-carboxylate serves as a valuable building block in organic synthesis for the creation of more complex molecules. The presence of the chloro- and ethyl-ester functional groups on the thiazole (B1198619) ring provides two distinct reaction sites, allowing for sequential and controlled chemical modifications. This makes the compound an important precursor for fine and specialty chemicals.

The reactivity of the 2-chloro position on the thiazole ring allows for nucleophilic substitution reactions, enabling the introduction of various other functional groups. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted into amides, providing further pathways for molecular elaboration. For instance, the related (2-chloro-1,3-thiazol-5-yl)methyl moiety is utilized in the synthesis of complex heterocyclic systems, such as substituted triazoles. nih.gov This demonstrates the utility of the 2-chlorothiazole-5-yl scaffold as a key intermediate for constructing elaborate molecules with potential applications in pharmaceuticals and agrochemicals. nih.govchemimpex.com The synthesis of the anti-cancer drug dasatinib, for example, relies on a related 2-aminothiazole-5-carboxylate core, highlighting the significance of this structural motif in medicinal chemistry. semanticscholar.org

Contributions to Materials Science

The unique electronic properties of the thiazole ring have led to its investigation in the field of materials science. Although direct applications of this compound are still emerging, its structural features suggest potential uses in the development of advanced materials.

Thiazole-containing compounds are known to be incorporated into specialty materials, such as polymers and coatings, to enhance properties like durability and resistance to environmental degradation. chemimpex.com The thiazole ring can improve thermal stability and other physical characteristics of polymer chains. While specific research detailing the direct polymerization or incorporation of this compound into coatings is not extensively documented, its role as a versatile chemical intermediate suggests it could be used to synthesize specialized monomers for creating high-performance polymers.

The development of novel materials for electronic applications is an area of intense research. Heterocyclic compounds, including thiazoles, are of interest due to their electron-rich nature. The crystal structure of derivatives containing the 2-chlorothiazole-5-yl moiety reveals the potential for significant electron delocalization and strong π–π stacking interactions between adjacent rings. nih.gov These stacking interactions are crucial for charge transport in organic electronic materials, suggesting that molecules derived from this scaffold could be explored for applications in organic semiconductors or other electronic devices.

Biochemical Research Applications

The thiazole-5-carboxylate framework is a recurring motif in molecules designed for biochemical and medicinal research, underscoring the importance of this compound as a potential starting material for such studies.

The thiazole core is a key component in the design of various enzyme inhibitors. Researchers leverage this scaffold to synthesize compounds that can selectively bind to the active sites of enzymes, thereby modulating their activity.

Kinesin HSET Inhibitors: A notable example is the discovery of inhibitors for the kinesin HSET (KIFC1), an enzyme involved in cell division. nih.gov Derivatives based on a 2-(3-benzamidopropanamido)thiazole-5-carboxylate structure have been identified as potent and selective inhibitors of HSET, which is a target for cancer therapy. nih.gov The thiazole-5-carboxylate portion of these molecules is crucial for their inhibitory activity. nih.gov

Plant Protease Inhibitors: In agricultural science, derivatives such as ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates have been synthesized and evaluated for their biological activities. researchgate.net Studies have shown that these compounds can act as inhibitors of plant enzymes like D1 protease, suggesting their potential as leads for the development of novel herbicides. researchgate.net

Table 1: Research Findings on Thiazole-5-Carboxylate Derivatives in Biochemical Studies

| Application Area | Derivative/Context | Research Finding | Source(s) |

| Cancer Research | 2-(3-benzamidopropanamido)thiazole-5-carboxylate | The thiazole-5-carboxylate scaffold is a core component of potent and selective inhibitors of the HSET kinesin enzyme, a target in cancer cells. | nih.gov |

| Agrochemical Research | Ethyl 2-(isoxazole-carboxamido)-thiazole-5-carboxylates | Compounds with this structure exhibit competitive inhibition of D1 protease, indicating potential as herbicides. | researchgate.net |

| Metabolism Studies | 2-chloro-1,3-thiazole-5-carboxylic acid (2-CTA) | Investigated as a urinary metabolite of neonicotinoid insecticides to understand human metabolism and exposure. | researchgate.net |

Understanding how foreign compounds (xenobiotics) are metabolized by organisms is critical for toxicology and drug development. This compound, or its hydrolyzed form, 2-chloro-1,3-thiazole-5-carboxylic acid (2-CTA), has been studied in the context of human metabolism of widely used insecticides. researchgate.net

Researchers have investigated 2-CTA as a potential urinary metabolite of neonicotinoid insecticides that contain a 2-chlorothiazole (B1198822) moiety, such as clothianidin and thiamethoxam. researchgate.net These studies aim to identify reliable biomarkers for assessing human exposure to these agricultural chemicals. By analyzing the formation and excretion of metabolites like 2-CTA, scientists can gain specific insights into the metabolic pathways of these insecticides in the human body. researchgate.net

Future Research Directions and Translational Perspectives

Novel Synthetic Routes for Sustainable Production

Future research will likely focus on developing more sustainable and efficient methods for synthesizing ethyl 2-chlorothiazole-5-carboxylate. A promising avenue is the adaptation of the Sandmeyer reaction, a well-established method for converting aryl amines into halides. wikipedia.orgbyjus.comorganic-chemistry.org This would involve the diazotization of the readily available ethyl 2-aminothiazole-5-carboxylate, followed by a copper(I) chloride-mediated substitution to install the chloro group. wikipedia.orgnih.gov Investigating this reaction under greener conditions, such as using aqueous media or employing more environmentally benign reagents, could significantly enhance its sustainability. bepls.com

Furthermore, exploring one-pot, multi-component reactions could offer a more atom-economical approach to the thiazole (B1198619) core. bepls.compharmtech.com These strategies, which combine multiple reaction steps into a single operation, can reduce waste, energy consumption, and processing time. pharmtech.com The use of microwave-assisted synthesis is another area ripe for exploration, as it can often accelerate reaction rates and improve yields. bepls.com

Exploration of Uncharted Reactivity Profiles

The 2-chloro substituent on the thiazole ring imparts a unique reactivity profile that is ripe for further exploration. This chloro group activates the C2 position for nucleophilic aromatic substitution (SNAr) reactions, making it a versatile handle for introducing a wide range of functional groups. researchgate.netwikipedia.org Future studies should systematically investigate the scope of these substitution reactions with various nucleophiles, such as amines, thiols, and alcohols, to generate libraries of novel thiazole derivatives. researchgate.net

Moreover, the 2-chlorothiazole (B1198822) moiety is an excellent substrate for palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings. These reactions would enable the formation of carbon-carbon and carbon-heteroatom bonds at the C2 position, providing access to complex molecules with potential applications in pharmaceuticals and materials science. A deeper understanding of the reactivity of both the C2-chloro and the C4- and C5-protons of the thiazole ring will be crucial for designing selective functionalization strategies.

Computational Chemistry and Molecular Modeling for Drug Design

Computational tools are poised to play a pivotal role in unlocking the therapeutic potential of this compound derivatives. Molecular docking studies can be employed to predict the binding modes and affinities of these compounds with various biological targets, such as protein kinases, which are often implicated in cancer. biointerfaceresearch.comacs.org By virtually screening libraries of derivatives against the active sites of these proteins, researchers can identify promising candidates for synthesis and biological evaluation. acs.orgnih.govresearchgate.netnih.gov

In addition to docking, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of ligand-protein complexes, helping to assess their stability and predict binding free energies. researchgate.net Furthermore, in silico ADME-T (absorption, distribution, metabolism, excretion, and toxicity) predictions can be used to evaluate the drug-like properties of virtual compounds early in the discovery process, prioritizing those with favorable pharmacokinetic profiles. researchgate.netresearchgate.net This computational-driven approach can significantly accelerate the design-synthesize-test cycle of drug discovery. researchgate.net

Development of New Biological Probes and Diagnostic Agents

The thiazole scaffold is a key component in a variety of fluorescent molecules and imaging agents. rsc.orgresearchgate.netmdpi.com This suggests that this compound could serve as a valuable building block for the development of novel biological probes and diagnostic tools. For instance, the chloro and ester functionalities provide convenient handles for attaching fluorophores or other reporter groups.

One exciting possibility is the development of thiazole-based fluorescent probes for detecting specific biomolecules or ions in living cells. rsc.orgnih.gov The design of "turn-on" fluorescent sensors, where the fluorescence is quenched until the probe interacts with its target, is a particularly attractive strategy. nih.gov Another promising area is the development of radiolabeled derivatives for use as tracers in Positron Emission Tomography (PET) imaging. nih.govacs.orgnih.gov By incorporating a positron-emitting isotope, such as fluorine-18, into the molecule, it may be possible to create PET ligands for imaging specific receptors or enzymes in vivo, which could aid in the diagnosis and monitoring of diseases like cancer and neurodegenerative disorders. acs.orgnih.govmdpi.com

Scale-up and Industrialization of Synthetic Processes

The successful translation of this compound and its derivatives from the laboratory to commercial applications will hinge on the development of robust and scalable synthetic processes. A key challenge in scaling up the synthesis of active pharmaceutical ingredients (APIs) is ensuring consistent product quality and purity. pharmasalmanac.com This requires a deep understanding of the reaction kinetics, thermodynamics, and potential side reactions.

The increasing complexity of small-molecule drug candidates, many of which contain heterocyclic cores, presents challenges in terms of solubility and crystallization. pharmasalmanac.com Process development will need to focus on optimizing solvent systems and crystallization conditions to ensure efficient purification and isolation of the final product. pharmasalmanac.com The adoption of continuous flow chemistry offers a promising alternative to traditional batch processing for the synthesis of APIs. nih.govbeilstein-journals.org Flow reactors can offer improved heat and mass transfer, better reaction control, and enhanced safety, making them well-suited for the large-scale production of fine chemicals. nih.gov

Q & A

Q. How can crystallographic data for this compound be validated to ensure reliability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.